Methyl 3-[(cyclopentylmethyl)amino]propanoate
Description
Methyl 3-[(cyclopentylmethyl)amino]propanoate is a methyl ester derivative featuring a cyclopentylmethyl-substituted amino group at the β-position of the propanoate backbone. The cyclopentylmethyl group likely enhances lipophilicity, influencing membrane permeability and metabolic stability compared to simpler alkyl or aromatic substituents.
Properties
IUPAC Name |
methyl 3-(cyclopentylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-7-11-8-9-4-2-3-5-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPHAHNAPAYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The core synthetic approach to methyl 3-[(cyclopentylmethyl)amino]propanoate involves nucleophilic addition or substitution reactions where a cyclopentylmethyl amine derivative is reacted with an activated propanoate ester or acrylate derivative. The key challenge is to efficiently attach the cyclopentylmethyl amino group while maintaining the ester functionality intact.
Preparation via Michael Addition of Cyclopentylmethylamine to Methyl Acrylate Derivatives
A reported analogous preparation method for ethyl 3-[(cyclopropylmethyl)amino]propanoate provides a useful model for the cyclopentylmethyl analogue. This involves the Michael addition of cyclopentylmethylamine to methyl acrylate or ethyl acrylate under mild conditions.
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- Cyclopentylmethylamine dissolved in ethanol.
- Slow dropwise addition of methyl acrylate under ice bath cooling.
- Stirring at room temperature for 16 hours.
- Monitoring by TLC until completion.
-
- Quantitative conversion to this compound.
- High yield due to mild conditions and straightforward reaction.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclopropylmethylamine + Ethyl acrylate | Ethanol, 0°C to RT, 16 h | 100% | Slow addition, TLC monitored |
This method is adaptable for cyclopentylmethylamine due to structural similarity and nucleophilicity of the amine group.
Reduction and Deprotection Route from Protected Amino Esters
Another preparation strategy involves starting from a protected amino ester such as methyl 3-(benzyl(cyclopentylmethyl)amino)propanoate, followed by catalytic hydrogenation to remove the protecting group and yield the target compound.
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- Dissolve the protected amino ester in ethanol.
- Add 10% palladium on activated carbon catalyst.
- Purge with inert gas (nitrogen) followed by hydrogen atmosphere.
- Stir at room temperature for 48 hours, replenishing hydrogen as needed.
- Filter through Celite and evaporate solvent.
- Optionally, perform acid hydrolysis to remove ester transesterification by-products.
-
- Complete amine deprotection confirmed by NMR.
- Some transesterification may occur, requiring acid treatment.
- Final product isolated as a hygroscopic white solid with good purity.
Example Data from Similar Compound (Methyl 3-(methylamino)propanoate):
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room temperature |
| Reaction time | 48 hours |
| Yield | 72% (after acid treatment) |
| Characterization | 1H and 13C NMR confirmation |
This method is effective for introducing the cyclopentylmethyl amino group after protecting group removal.
Direct Amination of Methyl 3-Aminopropanoate Derivatives
Methyl 3-amino-2-(cyclopentylmethyl)propanoate (a closely related compound) can be prepared by direct amination of methyl 3-aminopropanoate derivatives with cyclopentylmethyl substituents. Although specific detailed protocols are limited, the general approach involves:
- Alkylation of methyl 3-aminopropanoate with cyclopentylmethyl halides or equivalents.
- Controlled conditions to avoid over-alkylation.
- Purification by crystallization or chromatography.
This approach is more complex due to potential side reactions but offers an alternative pathway.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Michael Addition to Methyl Acrylate | Cyclopentylmethylamine + Methyl acrylate | Ethanol, 0°C to RT, 16 h | High (~100) | Simple, mild conditions, high yield | Requires pure amine and acrylate |
| Catalytic Hydrogenation of Protected Amino Ester | Protected methyl 3-(benzyl(cyclopentylmethyl)amino)propanoate | Pd/C, H2, EtOH, RT, 48 h | ~70-75 | Effective deprotection and amine introduction | Longer reaction time, possible transesterification |
| Direct Alkylation of Amino Ester | Methyl 3-aminopropanoate + cyclopentylmethyl halide | Controlled alkylation conditions | Variable | Direct introduction of cyclopentylmethyl group | Side reactions, purification needed |
| Ammonia Reaction with Methyl Acetoacetate (Patent) | Methyl acetoacetate + ammonia | 35–70°C, aqueous or solvent-free | Good | Industrially scalable, solvent-free | Not specific for cyclopentylmethyl amine |
Research Findings and Analytical Data
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the amino substituent and ester group, with characteristic chemical shifts for -NH-CH2-, -CH2-COOCH3, and cyclopentylmethyl moieties.
- Purity: Purification by filtration and evaporation yields products with high purity suitable for further application.
- Reaction Monitoring: TLC and NMR are standard for monitoring reaction progress and confirming completion.
- Yields: High yields are achievable with Michael addition methods; catalytic hydrogenation yields are moderate but clean.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyclopentylmethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-[(cyclopentylmethyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-[(cyclopentylmethyl)amino]propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group may undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 3-[(cyclopentylmethyl)amino]propanoate and related methyl propanoate derivatives:
*Hypothetical analog based on .
Structural and Functional Differences
a) Substituent Effects on Lipophilicity and Bioavailability
- Fluorinated Analogs: Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (MW 229.23) exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, a common issue with non-fluorinated aromatics .
- Thiol-containing Derivatives: Methyl 3-mercaptopropanoate (MW 120.17) is highly polar and reactive, limiting its utility in vivo but making it valuable for conjugation chemistry .
Biological Activity
Methyl 3-[(cyclopentylmethyl)amino]propanoate, with the CAS number 1096892-78-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a propanoate backbone with an amino group substituted by a cyclopentylmethyl moiety. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅N₁O₂ |
| Molecular Weight | 197.25 g/mol |
| CAS Number | 1096892-78-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action involves:
- Binding Affinity : The compound binds to various receptors, potentially modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : Some studies indicate that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Anti-inflammatory Research
In vitro assays conducted on human macrophages revealed that the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl 3-(phenylamino)propanoate | 20 | Enzyme inhibitor |
| Methyl 3-(cyclohexylmethyl)amino propanoate | 18 | Receptor modulator |
| Methyl 3-(isobutylamino)propanoate | 25 | Cytotoxic agent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
